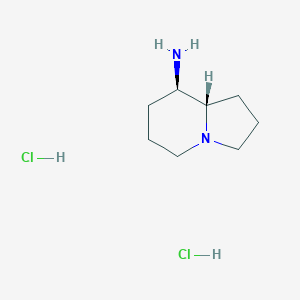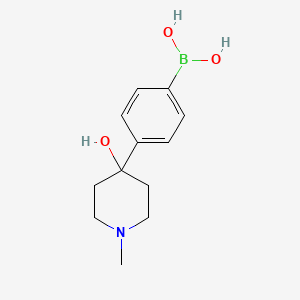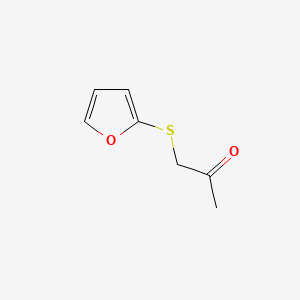
2-Propanone, 1-(2-furanylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furylthio)acetone: is an organic compound with the molecular formula C7H8O2S. It is characterized by the presence of a furan ring attached to a thioacetone group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furylthio)acetone can be synthesized through several methods. One common approach involves the reaction of 2-furylthiol with acetone in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the thiol on the carbonyl carbon of acetone.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furylthio)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetone group to a thiol or a thioether.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
1-(2-Furylthio)acetone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 1-(2-Furylthio)acetone involves its interaction with various molecular targets. The thioacetone group can act as a nucleophile, participating in reactions with electrophilic centers. The furan ring can undergo electrophilic aromatic substitution, allowing the compound to interact with different biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Furyl)acetone: Similar structure but lacks the sulfur atom.
Furfuryl alcohol: Contains a furan ring but with a hydroxymethyl group instead of a thioacetone group.
Hexafluoroacetone: Structurally similar to acetone but with fluorine atoms replacing hydrogen atoms.
Uniqueness: 1-(2-Furylthio)acetone is unique due to the presence of both a furan ring and a thioacetone group.
Properties
CAS No. |
68556-22-9 |
|---|---|
Molecular Formula |
C7H8O2S |
Molecular Weight |
156.20 g/mol |
IUPAC Name |
1-(furan-2-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C7H8O2S/c1-6(8)5-10-7-3-2-4-9-7/h2-4H,5H2,1H3 |
InChI Key |
VMOQMRASANYFMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CSC1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


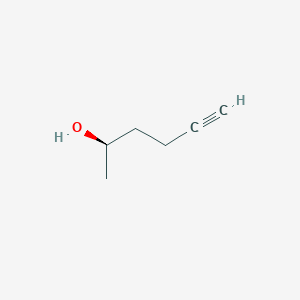
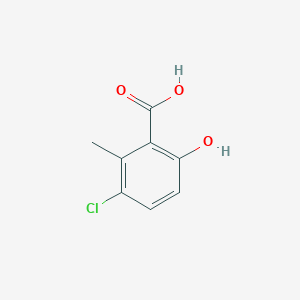
![3-(Piperidin-4-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B11752981.png)
![2-(But-3-yn-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11752985.png)
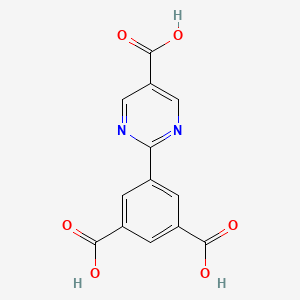
![Ethyl 3-methyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylate](/img/structure/B11752992.png)
![tert-Butyl 1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate](/img/structure/B11752997.png)
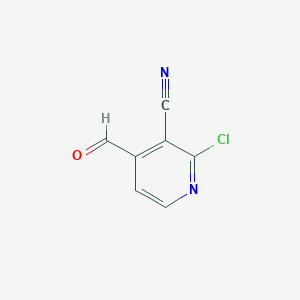
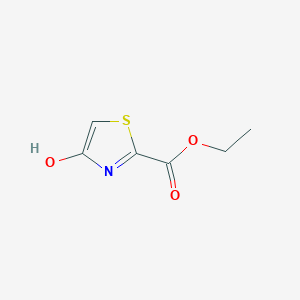
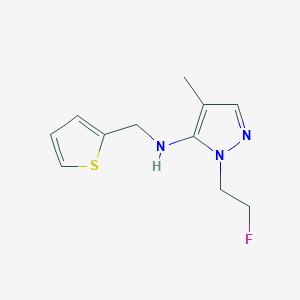
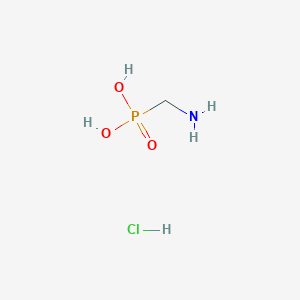
![ethyl (2E)-2-chloro-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B11753048.png)
